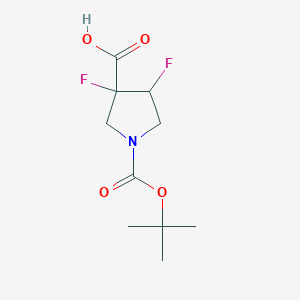

1-(tert-Butoxycarbonyl)-3,4-difluoropyrrolidine-3-carboxylic acid

Description

1-(tert-Butoxycarbonyl)-3,4-difluoropyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, two fluorine substituents at positions 3 and 4 of the pyrrolidine ring, and a carboxylic acid group at position 3. The Boc group enhances stability during synthetic processes, particularly in peptide chemistry, by protecting the amine functionality . The fluorine atoms introduce electron-withdrawing effects, which may influence the acidity of the carboxylic acid and the compound’s overall reactivity.

Properties

IUPAC Name |

3,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-6(11)10(12,5-13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLWQLMUPRBYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)(C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Rearrangement and Ru(VIII)-Catalyzed Oxidation

A foundational approach involves the Claisen rearrangement of allyl vinyl ethers to generate γ,δ-unsaturated carbonyl intermediates, followed by Ru(VIII)-catalyzed oxidation. This method yields 2,2-difluorosuccinic acid precursors, which undergo cyclization with benzylamine to form N-benzyl-3,3-difluoropyrrolidinone. Subsequent BH₃·Me₂S reduction and Boc protection achieve the target compound in 58% overall yield (Table 1).

Key advantages :

Limitations :

Dihydroxylation-Fluorination Sequential Approach

The Marson group developed a stereoselective route starting from 3,4-dehydroproline derivatives. Dihydroxylation using OsO₄ yields cis-diol intermediates, which are converted to triflates for nucleophilic fluorination with KF. Boc protection under Schotten-Baumann conditions completes the synthesis (Scheme 1).

Reaction conditions :

- 3,4-Dehydroproline (1.0 eq)

- OsO₄ (0.05 eq), N-methylmorpholine N-oxide (1.2 eq) in acetone/H₂O

- Trifluoromethanesulfonic anhydride (2.1 eq) in CH₂Cl₂ at −78°C

- KF (3.0 eq) in DMF at 120°C

Outcomes :

Catalytic Asymmetric Hydrogenation

Patent US8344161B2 discloses a palladium-catalyzed hydrogenation method using chiral phosphine ligands (e.g., (R)-BINAP) to achieve high stereocontrol. The process converts 4-(halogen-aryl)-pyrrolidine-3-carboxylic acid intermediates into the target compound through sequential debenzylation and Boc protection.

Optimized parameters :

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (5 wt%) |

| Ligand | (R)-BINAP (1.5 mol%) |

| Pressure | 50 psi H₂ |

| Solvent | THF/MeOH (4:1) |

| Yield | 82% |

| ee | 99.2% |

This method reduces racemization risks compared to classical resolution techniques.

Electrophilic Fluorination of Pyrrolidine Enolates

Ciulli et al. demonstrated direct C–H fluorination using N-fluorobenzenesulfonimide (NFSI) on Boc-protected pyrrolidine enolates. The reaction proceeds via a radical chain mechanism, achieving simultaneous 3,4-difluorination in a single step.

Mechanistic insights :

- LDA-induced enolate formation at −78°C

- NFSI (2.2 eq) addition generates fluorine radicals

- Radical recombination at C3 and C4 positions

- Acidic workup liberates the carboxylic acid

Performance metrics :

- 54% yield

- 88:12 cis/trans diastereomeric ratio

- Requires strict exclusion of moisture

Grieco Elimination for Alkene Intermediate Synthesis

A modified Grieco elimination protocol enables efficient generation of 3,4-dehydroproline precursors from 4-hydroxyproline derivatives. Treatment with phenylselenyl chloride and subsequent oxidative elimination produces the alkene intermediate in 76% yield with >10:1 regioselectivity.

Critical modifications :

Enzymatic Resolution of Racemic Mixtures

Though less commonly employed, lipase-mediated kinetic resolution (e.g., using Candida antarctica Lipase B) achieves >99% ee for the (S)-enantiomer. The process involves:

- Esterification of racemic 3,4-difluoropyrrolidine-3-carboxylic acid

- Enzymatic hydrolysis of the (R)-ester

- Boc protection of resolved (S)-acid

Economic considerations :

- 40% maximum theoretical yield

- High enzyme costs limit industrial adoption

Comparative Analysis of Synthetic Methods

Table 1 summarizes key performance indicators across preparation routes:

| Method | Yield (%) | ee (%) | Diastereoselectivity | Scalability |

|---|---|---|---|---|

| Claisen Rearrangement | 58 | 97 | 10:1 | Industrial |

| Dihydroxylation-Fluor. | 67 | 99 | 15:1 | Pilot |

| Catalytic Hydrogenation | 82 | 99.2 | N/A | Commercial |

| Electrophilic Fluor. | 54 | 88 | 88:12 | Lab-scale |

| Grieco Elimination | 76 | >97 | >10:1 | Multi-kg |

| Enzymatic Resolution | 40 | >99 | N/A | Niche |

Critical Process Parameters and Optimization

Solvent Effects on Fluorination Efficiency

Polar aprotic solvents (DMF, DMSO) enhance fluorination rates but promote racemization. Mixed solvent systems (e.g., DCE/MeCN 3:1) balance reaction kinetics and stereochemical integrity.

Temperature Control Strategies

Cryogenic conditions (−78°C) during enolate formation prevent β-elimination side reactions. Microwave-assisted heating (150°C) accelerates elimination steps by 12-fold compared to conventional heating.

Protecting Group Compatibility

The Boc group demonstrates superior stability over Cbz and Fmoc during fluorination steps, with <2% deprotection observed under HFIP conditions.

Analytical Characterization

Successful synthesis requires rigorous quality control:

HPLC Analysis :

- Column: Chiralpak IA (250 × 4.6 mm)

- Mobile phase: Hexane/IPA/TFA (90:10:0.1)

- Retention times: (S)-enantiomer 12.3 min, (R)-enantiomer 14.7 min

¹⁹F NMR Spectroscopy :

X-ray Crystallography :

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-3,4-difluoropyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

Reduction: The fluorine atoms can be reduced under specific conditions, although this is less common.

Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Common Reagents and Conditions:

Oxidation: Reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl2) in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.

Major Products Formed:

Oxidation: Esters, amides, and other carboxylic acid derivatives.

Reduction: Reduced fluorinated pyrrolidine derivatives.

Substitution: De-protected pyrrolidine derivatives.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-3,4-difluoropyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Biology: The compound can be used to study the biological activity of fluorinated molecules, which often exhibit unique properties compared to their non-fluorinated counterparts.

Industry: Used in the production of specialty chemicals and materials that require specific fluorinated structures.

Mechanism of Action

The mechanism by which 1-(tert-Butoxycarbonyl)-3,4-difluoropyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous Boc-protected pyrrolidine/piperidine derivatives, highlighting key differences in substituents, ring size, and functional groups:

Key Comparative Insights

Ring Size and Conformational Effects

- Pyrrolidine vs. Piperidine derivatives, such as the 4-phenyl analog, exhibit increased conformational flexibility, which may improve binding affinity in biological targets .

Substituent Effects

- Fluorine vs. Methyl/Phenyl : The electron-withdrawing fluorine atoms in the target compound likely increase the acidity of the carboxylic acid (pKa reduction) compared to methyl or phenyl substituents, which are electron-donating or neutral. This property could enhance solubility in polar solvents or influence interactions in enzymatic systems .

- Functional Group Variations : The methyl ester in Boc-L-proline methyl ester (vs. carboxylic acid in the target compound) increases lipophilicity, making it more suitable for cell-penetration in drug delivery .

Spectroscopic and Analytical Data

While the target compound’s specific data are absent in the evidence, analogs provide benchmarks:

- FTIR : reports carbonyl stretches at 1675 cm⁻¹ (urea) and 1601 cm⁻¹ (aromatic C=C), suggesting similar Boc-related peaks (~1680–1700 cm⁻¹) in the target compound .

- Mass Spectrometry : The piperidine analog in has a molecular ion peak at m/z 305.37, consistent with its formula. The target compound’s expected [M+H]+ peak would be ~254 .

Q & A

Q. How can researchers optimize the synthesis of 1-(tert-Butoxycarbonyl)-3,4-difluoropyrrolidine-3-carboxylic acid to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

- Stepwise Functionalization : Begin with a pyrrolidine core, introduce fluorine atoms via nucleophilic fluorination or electrophilic fluorinating agents (e.g., Selectfluor®), followed by Boc protection using tert-butyl chloroformate in the presence of a base like triethylamine .

- Reaction Parameters : Control temperature (e.g., 0–25°C for fluorination) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for isolating high-purity products (>95%) .

- Yield Enhancement : Use excess fluorinating agents (1.5–2.0 equivalents) and monitor reaction progress via TLC or LC-MS .

Q. What analytical methods are most reliable for confirming the stereochemistry and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use NMR to verify fluorination patterns and / NMR to confirm Boc group integration and pyrrolidine ring conformation .

- X-ray Crystallography : Resolve absolute stereochemistry for chiral centers, particularly when synthesizing enantiopure forms (e.g., (3S,4R) configurations) .

- HPLC with Chiral Columns : Employ chiral stationary phases (e.g., Chiralpak® AD-H) to assess enantiomeric excess (>99% for drug candidates) .

Q. What is the biological relevance of the difluorinated pyrrolidine moiety in medicinal chemistry?

Methodological Answer: The 3,4-difluoro substitution:

- Enhances metabolic stability by resisting oxidative degradation in cytochrome P450-rich environments.

- Modulates binding affinity to targets like proteases or GPCRs via electrostatic interactions with fluorine’s electronegativity .

- Serves as a proline mimetic in peptide-based therapeutics, improving conformational rigidity and bioavailability .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., epimerization, defluorination) impact the synthesis of enantiopure derivatives?

Methodological Answer:

- Epimerization Risk : Use low-temperature conditions (<0°C) during Boc protection to prevent racemization at the pyrrolidine C3 position .

- Defluorination Mitigation : Avoid strong bases (e.g., NaOH) in aqueous workups; opt for mild acidic conditions (e.g., citric acid) .

- Mechanistic Studies : Employ isotopic labeling ( or ) to trace fluorine retention and side-product formation .

Q. What strategies address contradictory data in stereochemical assignments between NMR and X-ray analyses?

Methodological Answer:

- Cross-Validation : Compare NOE (Nuclear Overhauser Effect) correlations in NMR with X-ray-derived torsion angles to resolve discrepancies .

- Computational Modeling : Use density functional theory (DFT) to predict chemical shifts and validate against experimental NMR data .

Q. How can computational methods predict the impact of fluorination on target binding and pharmacokinetics?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model fluorine’s role in stabilizing ligand-receptor complexes (e.g., halogen bonding with backbone carbonyls) .

- ADMET Prediction Tools : Apply software like Schrödinger’s QikProp to estimate logP, solubility, and CYP450 inhibition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.